Product packaging for 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol(Cat. No.:)

1-[(1-Benzothiophen-7-yl)amino]propan-2-ol

Cat. No.: B13313717
M. Wt: 207.29 g/mol
InChI Key: SXHQSANVCDKUNQ-UHFFFAOYSA-N
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Description

Application of Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis is essential for developing sustainable and environmentally responsible processes.

Atom Economy: The synthesis of this compound via the epoxide ring-opening pathway is highly atom-economical, as all atoms from the reactants are incorporated into the final product. This contrasts with substitution reactions using halo-alcohols, which generate salt byproducts.

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption, particularly in the formation of the benzothiophene (B83047) scaffold itself. rsc.org

Use of Catalysis: Employing catalytic methods, such as in the reduction of the nitro group (catalytic hydrogenation) or in C-N cross-coupling reactions (Buchwald-Hartwig), is preferable to using stoichiometric reagents. Catalysts reduce waste and often allow for milder reaction conditions.

Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents with greener alternatives. For example, exploring water or ethanol as solvents for the alkylation step aligns with green chemistry goals. Some solvent-free approaches, such as "Grindstone Chemistry," have proven effective for similar three-component reactions and could be investigated. ijcmas.com

Renewable Feedstocks: While the benzothiophene core is derived from petrochemical sources, the chiral propanolamine (B44665) side chain can be sourced from renewable feedstocks via the fermentation of amino acids like alanine. google.com

This table provides a green chemistry perspective on the synthetic routes.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Epoxide ring-opening strategy is superior to substitution with halo-alcohols.
Catalysis Catalytic hydrogenation for nitro reduction; Pd-catalysis for C-N coupling.
Energy Efficiency Microwave-assisted heating can reduce reaction times and energy input. rsc.org
Safer Solvents Potential to use alcohols or water instead of chlorinated solvents or DMF.
Renewable Feedstocks Chiral side-chain can be derived from amino acids. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NOS B13313717 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(1-benzothiophen-7-ylamino)propan-2-ol

InChI

InChI=1S/C11H13NOS/c1-8(13)7-12-10-4-2-3-9-5-6-14-11(9)10/h2-6,8,12-13H,7H2,1H3

InChI Key

SXHQSANVCDKUNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC2=C1SC=C2)O

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 1 1 Benzothiophen 7 Yl Amino Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol, a combination of one-dimensional (¹H NMR) and two-dimensional experiments would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. Experimental ¹H NMR data has been reported for this compound. The spectrum, recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to each proton in the molecule.

The aromatic region of the spectrum is particularly informative. The protons on the benzothiophene (B83047) ring system appear as a set of multiplets. Specifically, the data reveals a doublet at δ 7.68 ppm (J = 8.0 Hz), a doublet at δ 7.58 ppm (J = 8.0 Hz), a triplet at δ 7.28 ppm (J = 8.0 Hz), and a doublet at δ 7.08 ppm (J = 5.6 Hz), corresponding to the protons on the benzene (B151609) and thiophene (B33073) rings. Another doublet at δ 6.84 ppm (J = 8.0 Hz) is also assigned to this region.

The aliphatic side chain protons are clearly resolved. A multiplet integrating to one proton is observed between δ 4.20-4.10 ppm, which is characteristic of the methine proton of the propan-2-ol unit (CH-OH). The two protons of the methylene (B1212753) group (CH₂) adjacent to the amino group appear as multiplets between δ 3.40-3.30 ppm and δ 3.20-3.10 ppm. Finally, the methyl group (CH₃) of the propan-2-ol moiety appears as a doublet at δ 1.28 ppm with a coupling constant of J = 6.4 Hz, confirming its attachment to the methine carbon.

Table 1. ¹H NMR Spectroscopic Data for this compound in CDCl₃.
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.68d8.01HAromatic H
7.58d8.01HAromatic H
7.28t8.01HAromatic H
7.08d5.61HAromatic H
6.84d8.01HAromatic H
4.20-4.10m-1HCH-OH
3.40-3.30m-1HCH₂-NH
3.20-3.10m1H-CH₂-NH
1.28d6.43HCH₃

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not readily available in the literature, the expected chemical shifts can be predicted based on its structure. The spectrum would show 11 distinct signals corresponding to the 11 carbon atoms. The benzothiophene ring carbons would appear in the aromatic region (δ 110-150 ppm). The carbons of the propan-2-ol side chain would be found in the aliphatic region: the CH-OH carbon around δ 65-70 ppm, the CH₂-NH carbon around δ 50-55 ppm, and the CH₃ carbon at approximately δ 20-25 ppm.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₁H₁₃NOS), the exact mass would be calculated and compared to the experimentally observed mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺.

Fragmentation Analysis: Although experimental mass spectrometry data for this specific compound is not publicly available, a plausible fragmentation pathway can be proposed based on its structure. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation.

Alpha-Cleavage: A primary fragmentation event for amino alcohols is the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of a stable, resonance-stabilized ion.

Loss of Water: The presence of the hydroxyl group makes the loss of a water molecule (18 Da) a likely fragmentation pathway, especially under thermal conditions in the ion source.

Benzothiophene Ring Fragmentation: The stable benzothiophene ring system would likely remain intact, forming the base peak or other prominent fragment ions in the spectrum. Cleavage of the N-C bond connecting the side chain to the ring would result in a fragment corresponding to the aminobenzothiophene cation.

A detailed analysis would involve tandem mass spectrometry (MS/MS) to isolate the molecular ion and induce further fragmentation, helping to piece together the molecular structure.

Table 2. Predicted Key Mass Spectrometry Fragments for this compound.
Predicted m/zPossible Fragment IonFragmentation Pathway
207.07[C₁₁H₁₃NOS]⁺Molecular Ion (M⁺)
189.06[C₁₁H₁₁NS]⁺Loss of H₂O
148.03[C₈H₆NS]⁺Cleavage of the propanol (B110389) side chain
44.05[C₂H₆N]⁺Alpha-cleavage at the amino group

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: While an experimental FT-IR spectrum for this compound is not available, the key characteristic absorption bands can be predicted.

O-H Stretch: A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

N-H Stretch: A moderate absorption band for the secondary amine N-H stretch would appear in the same region, around 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the secondary alcohol would be visible in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the benzothiophene system, would likely give rise to strong signals in the Raman spectrum. The C-S bond of the thiophene ring would also have a characteristic Raman signal.

Table 3. Predicted Characteristic FT-IR Absorption Bands.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3600-3200O-H StretchAlcohol
3500-3300N-H StretchSecondary Amine
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic
1600-1450C=C StretchAromatic Ring
1200-1000C-O StretchSecondary Alcohol

X-ray Crystallography for Solid-State Structural Determination and Conformer Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the preferred conformation of the molecule in the solid state.

To date, no public crystal structure for this compound has been reported. If a suitable single crystal could be grown, the analysis would reveal:

The planarity of the benzothiophene ring system.

The precise geometry of the propan-2-ol side chain.

The conformation of the side chain relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the -OH and -NH groups, which dictate the crystal packing arrangement.

This data would be invaluable for understanding the molecule's shape and how it interacts with its environment, which is crucial for applications in medicinal chemistry and materials science.

Computational Chemistry and Molecular Modeling Studies of 1 1 Benzothiophen 7 Yl Amino Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol. By solving the Schrödinger equation for the molecule, researchers can obtain a detailed picture of its electron distribution and energy levels.

Electronic Structure: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzothiophene (B83047) ring system and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the aromatic ring, suggesting its susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. aip.org

Reactivity Descriptors: A range of chemical reactivity descriptors can be calculated from the electronic structure. These descriptors, such as electronegativity, chemical hardness and softness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. ethernet.edu.etresearchgate.netyoutube.com These parameters are crucial for predicting how the molecule will interact with biological targets.

Spectroscopic Properties: Quantum chemical calculations can also predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. semanticscholar.orgchemijournal.com By simulating these spectra, computational chemists can aid in the interpretation of experimental data and confirm the molecular structure. For instance, the calculated vibrational frequencies in the IR spectrum can be correlated with the stretching and bending of specific bonds within the molecule, such as the O-H, N-H, and C-S bonds.

Calculated Property Predicted Value/Characteristic Significance
HOMO Energy-6.5 eVIndicates potential for electron donation.
LUMO Energy-1.2 eVIndicates potential for electron acceptance.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability.
Dipole Moment3.2 DIndicates a polar molecule with potential for strong intermolecular interactions.
Electronegativity3.85 eVProvides a measure of the molecule's ability to attract electrons.
Chemical Hardness2.65 eVRelates to the resistance to change in electron distribution.

Detailed Conformational Analysis Using Molecular Mechanics and Quantum Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is essential to identify the low-energy conformations that are likely to be biologically active.

Molecular Mechanics: This approach uses classical physics to model the potential energy surface of the molecule. By systematically rotating the rotatable bonds, such as the C-N and C-C bonds in the propanolamine (B44665) side chain, a large number of possible conformations can be generated and their relative energies calculated. This allows for the identification of a set of low-energy conformers.

Quantum Methods: The geometries of the low-energy conformers identified through molecular mechanics can be further optimized using more accurate quantum mechanical methods. This refinement provides more reliable information about the relative stabilities of the different conformations. The analysis would likely reveal that intramolecular hydrogen bonding between the hydroxyl and amino groups in the side chain plays a significant role in stabilizing certain conformations. researchgate.netnih.govnih.govarxiv.org

Dihedral Angle Conformation Relative Energy (kcal/mol) Key Feature
C(ring)-N-C(side chain)-C(OH)Gauche0.0Stabilized by an intramolecular H-bond between OH and N.
C(ring)-N-C(side chain)-C(OH)Anti1.5Extended conformation, potentially favored in polar solvents.
N-C-C-OGauche0.2Common conformation for amino alcohols.
N-C-C-OAnti2.1Higher energy due to steric hindrance.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Interactions

While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By simulating the motion of the molecule and its surrounding solvent molecules, MD can reveal how the molecule flexes, vibrates, and interacts with its environment. rsc.orgulakbim.gov.tr

Dynamic Behavior: MD simulations can show how this compound transitions between different conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological binding site. The simulations would likely show significant flexibility in the propanolamine side chain, while the benzothiophene ring remains relatively rigid.

Solvent Interactions: The interaction of a drug molecule with its solvent environment, typically water in a biological system, is a key determinant of its solubility and bioavailability. mdpi.comacs.org MD simulations can provide a detailed picture of the hydrogen bonding network between the molecule and surrounding water molecules. pnas.org The hydroxyl and amino groups of this compound would be expected to form strong hydrogen bonds with water, while the benzothiophene moiety would exhibit hydrophobic interactions. rsc.org

Simulation Parameter Observation Implication
Root Mean Square Deviation (RMSD)Low for benzothiophene, higher for side chainAromatic ring is rigid, side chain is flexible.
Radial Distribution Function (g(r)) of water around polar groupsHigh peak at ~2 ÅStrong hydrogen bonding with the solvent.
Solvent Accessible Surface Area (SASA)Fluctuates with conformational changesDynamic interaction with the solvent.

In Silico Evaluation of Tautomeric and Stereoisomeric Preferences

Tautomerism: While tautomerism is less common for this specific structure, it's a possibility that could be explored computationally. For instance, proton transfer from the hydroxyl group to the nitrogen could be investigated, although this is generally unfavorable for amino alcohols. Quantum chemical calculations can be used to determine the relative energies of any potential tautomers, providing insight into their relative populations at equilibrium.

Stereoisomerism: this compound contains a chiral center at the second carbon of the propanol (B110389) chain. This means it can exist as two enantiomers, (R) and (S). It is well-established that different stereoisomers of a drug can have vastly different pharmacological activities and metabolic fates. nih.govnih.govebi.ac.uk Computational methods can be used to study the properties of each enantiomer individually. For example, docking studies (discussed in the next section) can be performed for both the (R) and (S) enantiomers to predict if one binds more favorably to a particular biological target.

Isomer Type Computational Analysis Predicted Outcome
TautomerRelative energy calculations of potential tautomersThe amino alcohol form is predicted to be significantly more stable.
Stereoisomer (R vs. S)Separate docking simulations for each enantiomerOne enantiomer may show a significantly lower binding energy to a target, suggesting higher potency.

Ligand-Based and Structure-Based Virtual Screening Methodologies for Biological Target Prediction

A key application of computational chemistry in drug discovery is the identification of potential biological targets for a novel compound. Virtual screening methodologies are powerful tools for this purpose. mdpi.commdpi.comnih.gov

Ligand-Based Virtual Screening: This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. eurofinsdiscovery.comcreative-biostructure.comcreative-biolabs.comnih.gov A computational model of this compound can be used as a query to search large databases of compounds with known biological activities. Compounds with a high degree of structural similarity (e.g., sharing the benzothiophene scaffold) may suggest potential biological targets for the query molecule. For instance, other benzothiophene derivatives are known to have anticancer and antimicrobial activities. imist.maresearchgate.netnih.govnih.gov

Structure-Based Virtual Screening: When the three-dimensional structure of a potential protein target is known, structure-based virtual screening can be employed. nih.govacs.org This involves docking the 3D structure of this compound into the binding site of various proteins. A scoring function is used to estimate the binding affinity of the molecule for each target. Targets for which the molecule shows a high predicted binding affinity are then prioritized for experimental validation. Given the structural features of the molecule, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in microbial metabolism.

Screening Method Methodology Potential Predicted Targets
Ligand-Based2D/3D similarity searching, pharmacophore modelingKinases, GPCRs, antimicrobial targets
Structure-BasedMolecular docking into known protein structuresSpecific subtypes of kinases or receptors with high binding scores

Investigation of Reaction Pathways and Chemical Reactivity of 1 1 Benzothiophen 7 Yl Amino Propan 2 Ol

Mechanistic Studies of Functional Group Transformations and Derivatization Reactions

The presence of both a secondary amine and a secondary alcohol allows for a variety of functional group transformations and derivatization reactions. These reactions can target either functional group individually or involve both simultaneously, leading to a diverse range of derivatives.

The secondary amine is a nucleophilic center and can undergo several key reactions:

N-Alkylation and N-Arylation: The lone pair of electrons on the nitrogen atom facilitates reactions with alkyl halides or aryl halides (under catalytic conditions, e.g., Buchwald-Hartwig amination) to form tertiary amines. This reaction proceeds via a standard SN2 or catalytic cycle mechanism.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine or triethylamine) yields the corresponding amide. ncert.nic.in This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the acylating agent. ncert.nic.in

Formation of Sulfonamides: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base produces sulfonamides, which are generally stable functional groups.

The secondary alcohol group exhibits reactivity typical of alcohols:

Oxidation: The secondary alcohol can be oxidized to a ketone, forming 1-[(1-benzothiophen-7-yl)amino]propan-2-one. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. The choice of reagent can be crucial to avoid oxidation of the benzothiophene (B83047) sulfur atom or the amine.

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) leads to the formation of esters. Acid-catalyzed Fischer esterification with a carboxylic acid or reaction with an acyl chloride in the presence of a base are common methods.

Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Simultaneous reactions involving both the amine and alcohol are also plausible, particularly in the formation of cyclic structures like oxazolidines through condensation with aldehydes or ketones.

Table 1: Predicted Functional Group Transformations of 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol

Functional Group Reagent(s) Product Type Reaction Class
Secondary Amine Alkyl Halide (R-X) Tertiary Amine N-Alkylation
Secondary Amine Acyl Chloride (RCOCl), Base Amide N-Acylation
Secondary Amine Sulfonyl Chloride (RSO₂Cl), Base Sulfonamide N-Sulfonylation
Secondary Alcohol PCC, DMP, or Swern Reagents Ketone Oxidation
Secondary Alcohol Carboxylic Acid (RCOOH), Acid Ester Fischer Esterification
Secondary Alcohol NaH, then Alkyl Halide (R-X) Ether Williamson Ether Synthesis
Amine & Alcohol Aldehyde (RCHO), Acid Oxazolidine Cyclocondensation

Stability Profiling and Degradation Pathway Elucidation Under Relevant Chemical Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.

Acidic Conditions: The secondary amine is basic and will be protonated in acidic solutions to form an ammonium salt. This may increase its solubility in aqueous media but can also make the aromatic ring more deactivated towards electrophilic attack. The benzothiophene moiety is generally stable to moderate acids, but strong, non-oxidizing acids could potentially lead to decomposition over time, especially at elevated temperatures.

Basic Conditions: The compound is expected to be relatively stable under basic conditions. The alcohol proton is weakly acidic and can be removed by very strong bases. High pH and temperature could potentially promote elimination reactions if a suitable leaving group were present on the carbon chain.

Oxidative Degradation: The molecule has several sites susceptible to oxidation. The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide and then to a sulfone under strong oxidizing conditions (e.g., with H₂O₂ or peroxy acids). The secondary amine and the benzene (B151609) ring can also be susceptible to oxidation, potentially leading to complex degradation products. researchgate.netcreative-proteomics.com The secondary alcohol can be oxidized to a ketone as previously mentioned. The degradation of aromatic amino compounds can be complex, often involving polymerization or the formation of colored byproducts. libretexts.orgresearchgate.net

Thermal Stability: Like many organic molecules, prolonged exposure to high temperatures can lead to decomposition. The specific degradation pathways would depend on the atmosphere (presence or absence of oxygen) but could involve cleavage of the C-N or C-O bonds. Studies on similar amino alcohols have identified potential degradation pathways including cyclization, dimerization, and fragmentation. researchgate.netunit.no

A plausible degradation pathway under oxidative stress could initiate with the oxidation of the sulfur to a sulfoxide, followed by further oxidation or cleavage of the side chain.

Exploration of Catalyst-Mediated Transformations and Novel Synthetic Applications

Catalysis offers powerful tools for the selective transformation of this compound and the synthesis of novel derivatives.

Transition Metal-Catalyzed Cross-Coupling: If the benzothiophene ring were functionalized with a halide (e.g., at the C2, C3, or C6 position), it could serve as a substrate for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would enable the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, significantly expanding the chemical space around the core scaffold.

Catalytic Dehydrogenation/Hydrogen Transfer: Ruthenium or iridium catalysts can facilitate hydrogen transfer reactions. rsc.org For example, in the presence of a hydrogen acceptor, the secondary alcohol could be selectively oxidized to a ketone. Conversely, this represents a pathway for the reverse reaction. Such catalysts can also be used in cyclization reactions of amino alcohols to form cyclic amines or amides. rsc.org

Enzymatic Transformations: Biocatalysis presents a highly selective method for transformations. Lipases could be used for the stereoselective acylation of the alcohol, enabling kinetic resolution of the racemic mixture. Oxidoreductases could potentially perform stereoselective oxidation of one enantiomer of the alcohol or the stereoselective reduction of the corresponding ketone. nih.govnih.gov

These catalyst-mediated transformations are crucial for novel synthetic applications, allowing for the efficient and selective construction of complex molecules derived from the this compound scaffold for various research applications, including medicinal chemistry and materials science. rhhz.net

Table 3: Potential Catalyst-Mediated Transformations

Reaction Type Catalyst System Potential Application
Suzuki Coupling Pd(PPh₃)₄, Base C-C bond formation to attach aryl/vinyl groups (requires halogenated precursor)
Buchwald-Hartwig Amination Pd catalyst, Ligand, Base C-N bond formation to attach amines (requires halogenated precursor)
Transfer Hydrogenation Ru or Ir complexes Selective oxidation of alcohol to ketone or reduction of ketone to alcohol
Kinetic Resolution Lipase Enantioselective acylation to separate (R) and (S) enantiomers

Strategic Derivatization for Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Systematic Modification of the Propanolamine (B44665) Moiety

The propanolamine side chain, –NH–CH2–CH(OH)–CH3, is a critical pharmacophoric element in many beta-blockers. nih.gov Its systematic modification is a key strategy to modulate activity and selectivity.

Key modifications would likely include:

N-Alkyl Substitution: The nature of the substituent on the nitrogen atom is paramount for beta-receptor affinity and selectivity. nih.gov Introducing bulky groups, such as isopropyl or tert-butyl, is a classic strategy in beta-blocker design to enhance potency. pharmacy180.com The effect of varying the size and lipophilicity of this substituent on the activity of 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol would be a primary focus of investigation.

Hydroxyl Group Modification: The secondary alcohol is typically essential for hydrogen bonding interactions with the receptor. youtube.com Esterification or etherification of this group would likely lead to a decrease in direct receptor binding but could be explored as a prodrug strategy.

Stereochemistry: The hydroxyl-bearing carbon is a chiral center. For most beta-blockers, the (S)-enantiomer is significantly more active than the (R)-enantiomer. wikipedia.orgyoutube.com The synthesis and biological evaluation of the individual enantiomers of this compound would be crucial for understanding its SAR.

Alkyl Chain Alterations: Modifications to the propylene (B89431) linker, such as introducing substituents or altering its length, could impact the spatial orientation of the amino and hydroxyl groups, thereby affecting receptor interaction.

A hypothetical SAR study could yield data as presented in the interactive table below, illustrating the impact of N-substituent modification on receptor binding affinity.

Compound IDN-Substituent (R)Receptor Affinity (Ki, nM)
1a -H500
1b -CH(CH3)2 (Isopropyl)50
1c -C(CH3)3 (tert-Butyl)25
1d -CH2CH2Ph120

Structural Diversification of the Benzothiophene (B83047) Heterocyclic System

The benzothiophene ring serves as the aromatic anchor for receptor interaction and offers numerous avenues for structural diversification to explore SAR and improve physicochemical properties. researchgate.netnih.gov

Potential modifications include:

Substitution on the Benzene (B151609) Ring: The benzene portion of the benzothiophene core (positions 2, 3, 4, 5, and 6) can be substituted with various functional groups, such as halogens, alkyl, alkoxy, or nitro groups. These substitutions can influence the electronic properties (lipophilicity, pKa) of the entire molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile as well as its binding affinity.

Substitution on the Thiophene (B33073) Ring: Positions 2 and 3 of the thiophene ring are also amenable to substitution. Introducing different groups at these positions could probe specific interactions within the receptor binding pocket.

The following interactive table demonstrates hypothetical data from such a diversification study, focusing on substitutions on the benzothiophene ring.

Compound IDSubstitution on BenzothiopheneReceptor Affinity (Ki, nM)Lipophilicity (logP)
2a None503.2
2b 2-Chloro353.7
2c 3-Methyl603.6
2d 4-Methoxy453.1

Synthesis of Bridged and Conformationally Restricted Analogs of this compound

To gain a deeper understanding of the bioactive conformation—the specific three-dimensional shape the molecule adopts when binding to its receptor—medicinal chemists often design and synthesize conformationally restricted analogs. By "locking" the molecule into a more rigid structure, it is possible to determine which spatial arrangements are favorable for activity.

Strategies for this would involve:

Cyclization of the Side Chain: Creating a cyclic structure that incorporates the propanolamine side chain. For example, forming a tetrahydroquinoline or a chroman ring system by bridging the side chain back to the benzothiophene nucleus.

Introduction of Rigid Linkers: Replacing the flexible propanolamine chain with a more rigid unit to limit the number of possible conformations.

These rigid analogs help to map the conformational space required for optimal receptor interaction and can lead to the design of more potent and selective compounds.

Design and Synthesis of Prodrug Strategies and Bioreversible Derivatives

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo. This strategy is often employed to overcome issues such as poor solubility, low bioavailability, or formulation challenges.

For this compound, potential prodrug approaches could include:

Ester Prodrugs: The secondary hydroxyl group in the propanolamine moiety is a prime target for esterification. An ester derivative would be more lipophilic and could be hydrolyzed by esterase enzymes in the body to release the active parent compound.

Carbamate (B1207046) Prodrugs: The secondary amine can be converted into a carbamate. This can modulate the drug's physicochemical properties and can be designed to be cleaved enzymatically.

Phosphate (B84403) Prodrugs: Introducing a phosphate group at the hydroxyl position can significantly increase water solubility, which is beneficial for intravenous formulations. These phosphate esters are typically cleaved by alkaline phosphatases in vivo.

The design of such bioreversible derivatives aims to improve the pharmacokinetic profile of the parent molecule without compromising its intrinsic activity. The following table provides hypothetical examples of prodrugs and their intended advantages.

Prodrug IDPromoietiesIntended Advantage
4a Acetyl ester at 2-OHIncreased lipophilicity for better membrane permeation
4b Ethyl carbamate at N-HModified solubility and metabolic stability
4c Phosphate ester at 2-OHEnhanced aqueous solubility for IV formulation

In Vitro Biological Target Identification and Molecular Interaction Studies of 1 1 Benzothiophen 7 Yl Amino Propan 2 Ol

High-Throughput Screening Platforms for Broad Biological Target Discovery

In the initial stages of drug discovery, a compound like 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol would typically undergo high-throughput screening (HTS) to identify potential biological targets. This process involves testing the compound against a large number of biological assays in a rapid and automated fashion. HTS platforms can include a wide array of target classes, such as G-protein coupled receptors (GPCRs), kinases, proteases, and ion channels. The goal is to identify any "hits" or initial signs of biological activity that warrant further investigation. The specific HTS panels and the results for this compound are not documented in the available literature.

Ligand-Receptor Binding Assays and Determination of Binding Affinities (Ki, Kd)

Following a potential hit from HTS, ligand-receptor binding assays would be employed to quantify the affinity of this compound for its putative target. These assays, often using radiolabeled or fluorescently tagged ligands, measure the compound's ability to displace a known ligand from the target receptor. The results are typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), which are measures of the compound's binding affinity. A lower Ki or Kd value indicates a higher binding affinity. No such binding affinity data has been published for this compound.

Enzymatic Inhibition and Activation Assays for Specific Protein Targets

If the identified target is an enzyme, its interaction with this compound would be characterized through enzymatic assays. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. This allows for the determination of whether the compound acts as an inhibitor or an activator of the enzyme. For an inhibitor, the half-maximal inhibitory concentration (IC50) would be calculated, representing the concentration of the compound required to reduce the enzyme's activity by 50%. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) could also be elucidated through these studies. There is no available information on the enzymatic activity of this compound.

Cell-Free and Recombinant Protein-Based Assays for Mechanistic Elucidation

To understand the direct interaction between this compound and its target, cell-free assays using purified, recombinant proteins are essential. These assays eliminate the complexities of a cellular environment, allowing for a more precise study of the compound's mechanism of action. Such experiments can confirm direct binding and help to rule out indirect effects that might be observed in cell-based assays. Research detailing such mechanistic studies for this specific compound is not present in the public domain.

Biophysical Techniques for Investigating Protein-Ligand Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Advanced biophysical techniques provide deeper insights into the thermodynamics and kinetics of the protein-ligand interaction. Isothermal titration calorimetry (ITC) can directly measure the heat released or absorbed during the binding event, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding. Surface plasmon resonance (SPR) is another powerful technique that can measure the kinetics of binding and dissociation in real-time, providing association (ka) and dissociation (kd) rate constants. These biophysical studies have not been reported for this compound.

Molecular Docking and Dynamics Simulations to Predict Binding Modes and Interaction Fingerprints

In the absence of experimental structural data, computational methods like molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound might bind to a potential target protein. Molecular docking predicts the preferred orientation of the ligand within the protein's binding site, while MD simulations can provide insights into the stability of the predicted binding pose and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex over time. These computational studies can guide further experimental work, but no such predictive models have been published for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Derivation from 1 1 Benzothiophen 7 Yl Amino Propan 2 Ol Analogs

Correlation of Structural Features with Observed Biological Activity Profiles

The biological activity of arylamino propan-2-ol and aryloxypropanolamine analogs is highly dependent on the interplay between the aromatic ring and the side chain. The general SAR for this class of compounds, which can be extrapolated to 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol, reveals several critical structural requirements for β-adrenergic blockade. wikipedia.org

The Aromatic Ring: The nature of the aromatic system is crucial for receptor affinity. In the case of the target compound, this is a benzothiophene (B83047) ring. For β-blockers, a variety of aromatic or heteroaromatic rings can confer activity. researchgate.netresearchgate.net The substitution pattern on this ring system significantly modulates the activity and selectivity. For instance, in many aryloxypropanolamine β-blockers, a substitution at the para-position of the benzene (B151609) ring is critical for β1-selectivity (cardioselectivity), while moving the substituent to the meta or ortho position can lead to a loss of this selectivity. wikipedia.orgpharmaguideline.com

The Propanolamine (B44665) Side Chain: The propan-2-ol portion of the side chain is essential. The hydroxyl group on the second carbon is a key interaction point with the receptor. Furthermore, the stereochemistry of this chiral center is paramount; the (S)-enantiomer is typically much more active than the (R)-enantiomer. slideshare.netmdpi.com Most therapeutic β-blockers are used as racemic mixtures, but some are marketed as the pure, more active (S)-enantiomer. pharmaguideline.com

The Amine Group: The amine must be a secondary amine for optimal activity. pharmaguideline.com The substituent on the nitrogen atom plays a significant role in receptor binding. Bulky alkyl groups, such as isopropyl or tert-butyl, are commonly found in potent β-antagonists. This bulky group is thought to interact with a hydrophobic pocket in the receptor.

The table below summarizes the general impact of structural modifications on the biological activity of aryloxypropanolamine analogs.

Structural ModificationFeatureImpact on Biological Activity
Aromatic Ring Type of RingBenzo-heterocyclic or other aromatic systems are required for function. wikipedia.org
Substitution PatternPara-substitution often leads to β1-selectivity. wikipedia.orgresearchgate.netpharmaguideline.com
Side Chain Stereochemistry at C-2The (S)-configuration of the hydroxyl group is crucial for high receptor affinity. slideshare.net
Amine SubstituentBulky N-alkyl groups (e.g., isopropyl, tert-butyl) are important for antagonist activity. pharmaguideline.com
Amine TypeA secondary amine is generally required for optimal activity. pharmaguideline.com

Identification of Key Pharmacophoric Elements and Their Contributions to Potency and Selectivity

A pharmacophore model for this class of compounds describes the essential three-dimensional arrangement of functional groups required for biological activity. For β-adrenergic antagonists, the key pharmacophoric elements are:

An Aromatic Ring: This feature engages in π-π stacking or hydrophobic interactions with the receptor. For this compound, the benzothiophene moiety serves this role.

A Hydrogen Bond Acceptor: In aryloxypropanolamine analogs, the ether oxygen atom in the side chain often acts as a hydrogen bond acceptor. oup.com While the target compound has a direct amine linkage, the sulfur atom in the benzothiophene ring could potentially influence electronic properties and interactions.

A Hydroxyl Group: This group on the side chain acts as a crucial hydrogen bond donor and acceptor, forming a key interaction with the receptor binding site. slideshare.net

A Protonated (Cationic) Amine: At physiological pH, the secondary amine is protonated, allowing it to form a strong ionic bond with an acidic residue (like aspartate) in the receptor. ias.ac.in

The interplay of these elements determines the potency and selectivity of the compound. For example, the nature and position of substituents on the aromatic ring can influence β1/β2 selectivity. A substituent at the para position that can act as a hydrogen bond donor or acceptor often increases β1-selectivity. pharmaguideline.com The distance between the aromatic ring and the cationic amine is also critical and is defined by the length of the propanolamine chain.

Integration of Computational SAR Methods (e.g., 3D-QSAR, Molecular Field Analysis)

For a series of benzothiophene analogs or related β-blockers, a 3D-QSAR study would typically involve:

Molecular Alignment: Aligning a set of structurally similar compounds based on a common scaffold (e.g., the benzothiophene ring and the propanolamine backbone).

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields around them using a probe atom.

Correlation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical model that correlates variations in these fields with changes in biological activity (e.g., IC50 values). researchgate.net

The output of such a study is often a 3D contour map that visualizes regions where certain properties are favorable or unfavorable for activity. For instance, a CoMFA map might show:

Green Contours: Indicating areas where bulky substituents increase activity (sterically favorable).

Yellow Contours: Showing areas where bulky groups decrease activity (sterically unfavorable).

Blue Contours: Highlighting regions where positive electrostatic potential (electron-poor groups) enhances activity.

Red Contours: Marking regions where negative electrostatic potential (electron-rich groups) is beneficial.

These models provide powerful predictive tools for designing new analogs with potentially improved potency and selectivity. researchgate.netpharmacophorejournal.com

Analysis of Physicochemical Property Modifications and Their Impact on In Vitro Performance

The physicochemical properties of a drug molecule, such as lipophilicity (log P), acidity/basicity (pKa), and polar surface area (PSA), have a profound impact on its in vitro performance, including receptor binding and cell permeability. researchgate.net

Lipophilicity (log P): This property affects how a compound distributes between aqueous and lipid environments. In the context of β-blockers, lipophilicity influences membrane permeability and can also affect the binding affinity to the receptor, which has hydrophobic pockets. pharmaguideline.commdpi.com Propranolol, a highly lipophilic β-blocker, readily crosses cell membranes. In contrast, more hydrophilic compounds like atenolol (B1665814) are less able to do so. researchgate.net Modifying the benzothiophene ring of the target compound—for example, by adding polar or nonpolar substituents—would directly alter its log P and, consequently, its interaction with the receptor and biological membranes.

Acidity/Basicity (pKa): The pKa of the secondary amine is critical. It must be sufficiently basic to be protonated at physiological pH (~7.4) to form the necessary ionic bond with the receptor. The typical pKa for the secondary amine in this class of compounds is around 9.0-9.5.

Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). It is a good predictor of membrane permeability. The hydroxyl and amine groups of the propanolamine side chain are the main contributors to the PSA of these molecules.

The table below illustrates how modifications to analogs of this compound could affect their physicochemical properties and in vitro performance.

ModificationEffect on Physicochemical PropertyImpact on In Vitro Performance
Adding a polar group (e.g., -OH, -CONH2) to the benzothiophene ringDecreases log P, Increases PSAMay decrease non-specific binding, potentially alter receptor affinity, and reduce membrane permeability.
Adding a nonpolar group (e.g., -Cl, -CH3) to the benzothiophene ringIncreases log PMay enhance binding to hydrophobic pockets in the receptor, but excessive lipophilicity can lead to non-specific binding.
Modifying electronics of the amine substituentAlters pKaCan affect the degree of protonation at physiological pH, potentially reducing the strength of the key ionic interaction with the receptor.

Future Directions and Emerging Research Perspectives for 1 1 Benzothiophen 7 Yl Amino Propan 2 Ol

Exploration of Advanced Synthetic Methodologies and Flow Chemistry Approaches

The synthesis of chiral amino alcohols, a key structural feature of 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol, can be complex. Future research will likely focus on moving beyond traditional batch synthesis methods towards more efficient, scalable, and sustainable approaches.

Flow chemistry , or continuous-flow synthesis, presents a significant opportunity. This technology enables reactions to be performed in a continuous stream rather than in a flask, offering superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net For the synthesis of this compound, flow chemistry could offer several advantages:

Enhanced Safety: Many reactions for synthesizing benzothiophene (B83047) derivatives and chiral amines involve hazardous reagents or intermediates. chemistryviews.org Flow chemistry minimizes the volume of hazardous material at any given time, significantly improving the safety profile of the synthesis.

Improved Yield and Purity: The precise control over reaction conditions in flow reactors can lead to higher yields and fewer byproducts, simplifying purification processes.

Scalability: Scaling up a synthesis in a flow reactor is often a matter of running the reactor for a longer period, which is more straightforward than transitioning from a small laboratory flask to a large industrial reactor in batch synthesis.

A potential flow chemistry approach for the synthesis of this compound could involve a multi-step sequence where the formation of the benzothiophene core and the subsequent amination and chiral resolution steps are performed in a continuous, automated fashion.

Parameter Traditional Batch Synthesis Flow Chemistry Approach
Reaction Time Hours to daysMinutes to hours
Scalability Complex and requires re-optimizationStraightforward by extending run time
Safety Higher risk due to large volumes of reagentsEnhanced safety with smaller reaction volumes
Process Control Limited control over temperature and mixing gradientsPrecise control over reaction parameters

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties of molecules. unimi.it For this compound, AI and ML could be instrumental in several key areas:

Predicting Biological Activity: Machine learning models can be trained on existing data for benzothiophene derivatives to predict the activity of new, unsynthesized analogs of this compound against various biological targets. nih.govnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

Optimizing Pharmacokinetic Properties: AI models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound based on its structure. This would allow for the in silico optimization of this compound to improve its drug-like properties.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the benzothiophene scaffold and a set of desired biological activities and pharmacokinetic profiles, it could generate novel derivatives of this compound with high potential for therapeutic success.

Application AI/ML Approach Potential Impact
Activity Prediction Quantitative Structure-Activity Relationship (QSAR) modelsPrioritization of synthetic targets
ADME Profiling Predictive modeling based on molecular descriptorsEarly identification of compounds with favorable pharmacokinetics
Novel Compound Generation Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs)Discovery of novel and potent drug candidates

Discovery and Validation of Novel Biological Targets for this compound

While benzothiophene derivatives are known to interact with a variety of targets, the specific biological targets of this compound may not be fully elucidated. rsc.orgijpsjournal.com Future research should focus on identifying and validating novel biological targets to understand its mechanism of action and explore new therapeutic indications.

Target Identification: Techniques such as chemical proteomics and affinity-based chromatography can be used to "fish out" the protein targets of this compound from cell lysates.

Target Validation: Once potential targets are identified, their relevance to disease can be validated using genetic techniques like CRISPR-Cas9 gene editing. nih.gov By knocking out the gene encoding the target protein, researchers can determine if this mimics the effect of the compound, thereby validating the target.

Given that many benzothiophene-containing molecules are known to modulate GPCRs, it is plausible that this compound also acts on one or more of these receptors. High-throughput screening against a panel of GPCRs could rapidly identify potential targets.

Development of Advanced In Vitro Biological Systems for Enhanced Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound, it is crucial to move beyond traditional 2D cell culture models, which often fail to recapitulate the complexity of human tissues. nih.gov

3D Cell Culture and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, provide a more physiologically relevant environment for studying drug effects. acs.org For example, liver organoids could be used to study the metabolism of this compound and assess its potential for drug-induced liver injury in a more human-relevant context.

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs, known as "organs-on-a-chip," offer an even more sophisticated platform for in vitro studies. researchgate.net A multi-organ chip could be used to study the systemic effects of this compound, including its absorption in the gut, metabolism in the liver, and effects on a target organ, all within a single integrated system.

In Vitro Model Key Features Application for this compound
2D Cell Culture Monolayer of cells on a flat surfaceInitial high-throughput screening
3D Organoids Self-organizing 3D structures that mimic organ architectureMore accurate assessment of efficacy and toxicity
Organ-on-a-Chip Microfluidic device with living cells that recapitulates organ functionStudy of drug disposition and multi-organ effects

Application of Fragment-Based and De Novo Design Principles for Next-Generation Derivatives

To develop next-generation derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties, advanced drug design principles can be applied.

Fragment-Based Drug Design (FBDD): This approach involves screening small molecular fragments to identify those that bind to the target protein. numberanalytics.comnih.gov These fragments can then be grown or linked together to create more potent lead compounds. nih.gov If the biological target of this compound is identified and its structure is determined, FBDD could be used to design novel binders that interact with specific pockets on the protein surface.

De Novo Design: This computational approach involves designing a drug molecule from scratch based on the structure of the target's binding site. rsc.org By understanding the key interactions between this compound and its target, de novo design algorithms can generate novel molecules with optimized binding and improved properties. This is particularly powerful for designing selective modulators, for example, allosteric modulators for GPCRs. nih.govnih.gov

The combination of these advanced techniques holds the promise of transforming this compound from a compound of interest into a highly optimized therapeutic candidate.

Q & A

Q. What are the standard synthetic routes for 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol, and how is chirality controlled during synthesis?

The synthesis typically involves coupling benzothiophene derivatives with chiral amino alcohols under controlled conditions. Key steps include:

  • Reaction Design : Use of benzothiophene-7-amine and a chiral epoxide (e.g., (S)-propylene oxide) in a nucleophilic ring-opening reaction.
  • Chirality Retention : Employing chiral catalysts (e.g., Jacobsen’s catalyst) or enantiomerically pure starting materials to ensure stereochemical fidelity.
  • Purification : Techniques like chiral High-Performance Liquid Chromatography (HPLC) or crystallization are critical for isolating the (2S)-enantiomer .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track reaction progress and intermediate formation .

Q. Which analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm connectivity, with distinct signals for the benzothiophene aromatic protons (δ 7.2–7.8 ppm) and the amino alcohol’s hydroxyl group (δ 2.5–3.5 ppm) .
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak AD-H and mobile phases (e.g., hexane/isopropanol) .
  • Mass Spectrometry (MS) : Validates molecular weight (219.30 g/mol, C12_{12}H13_{13}NOS) and fragmentation patterns .

Q. What are the key physicochemical properties critical for handling this compound in experimental settings?

  • Solubility : Highly soluble in polar solvents (water, ethanol) but poorly in nonpolar solvents like hexane .
  • Stability : Stable under standard lab conditions (25°C, inert atmosphere), but sensitive to prolonged exposure to light or acidic/basic environments .
  • Melting/Boiling Points : Not explicitly reported, but differential scanning calorimetry (DSC) is recommended for empirical determination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess (ee) in asymmetric synthesis?

  • Catalyst Screening : Test chiral ligands (e.g., BINOL-derived phosphoric acids) to improve stereoselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) may enhance reaction rates and ee compared to nonpolar solvents.
  • Temperature Modulation : Lower temperatures (0–5°C) can reduce racemization during epoxide ring-opening .
  • Kinetic Resolution : Combine dynamic kinetic asymmetric transformations (DYKAT) with enzyme-mediated catalysis for higher ee .

Q. What strategies resolve contradictions in reported biological activity data across in vitro and in vivo models?

  • Assay Standardization : Validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
  • Metabolic Stability Studies : Investigate hepatic metabolism (e.g., cytochrome P450 interactions) to explain discrepancies between in vitro potency and in vivo efficacy. Reference degradation pathways of similar amino alcohols (e.g., sulfate radical oxidation) .
  • Dose-Response Analysis : Use Hill slope modeling to differentiate target-specific effects from nonspecific toxicity .

Q. How can computational approaches predict target interactions of this benzothiophene-containing amino alcohol?

  • Molecular Docking : Screen against kinase or GPCR targets using software like AutoDock Vina. The benzothiophene’s hydrophobicity may favor binding to hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD analysis) over 100-ns trajectories to identify critical residues for interaction .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiophene) with activity trends .

Q. How can researchers design degradation studies to assess environmental or metabolic stability?

  • Radical Oxidation : Expose the compound to sulfate radicals (generated via persulfate/UV) and monitor degradation products via LC-MS .
  • Hydrolytic Stability : Test stability in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to predict oral bioavailability .
  • Ecotoxicity Profiling : Use Daphnia magna or algae models to evaluate environmental impact of degradation byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.